molecular formula C6H8O4 B143154 Ethyl 2-formyl-3-oxopropanoate CAS No. 80370-42-9

Ethyl 2-formyl-3-oxopropanoate

Cat. No.: B143154
CAS No.: 80370-42-9
M. Wt: 144.12 g/mol
InChI Key: HMFLBGNCDZYITR-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-3-oxopropanoate is an organic compound with the molecular formula C6H8O4. It is a derivative of propanoic acid and features both a formyl and an oxo functional group. This compound is known for its diverse reactivity and utility in synthetic chemistry, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-formyl-3-oxopropanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with formic acid under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{COCH}_2\text{COOCH}_2\text{CH}_3 + \text{HCOOH} \rightarrow \text{CH}_3\text{COCH}_2\text{CHO} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-formyl-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

Ethyl 2-formyl-3-oxopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-formyl-3-oxopropanoate involves its reactive formyl and oxo groups. These functional groups can interact with various molecular targets, including enzymes and receptors, leading to the formation of covalent bonds or reversible interactions. The compound’s reactivity allows it to participate in a wide range of biochemical and chemical processes, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Ethyl 2-formyl-3-oxopropanoate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: Similar in structure but lacks the formyl group.

    Ethyl pyruvate: Contains a keto group but lacks the formyl group.

    Ethyl 2-oxopropanoate: Similar but lacks the formyl group.

Uniqueness: The presence of both formyl and oxo groups in this compound makes it uniquely reactive and versatile in synthetic applications. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .

Properties

IUPAC Name

ethyl 2-formyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)5(3-7)4-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFLBGNCDZYITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452447
Record name ethyl 2-formyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80370-42-9
Record name ethyl 2-formyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-formyl-3-oxopropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 3,3-diethoxypropionate (100 g, 525.7 mmol) was dissolved in THF (360 ml) at room temp. Ethyl formate (175.1 ml, 2.1 mol) was added at room temp. The solution was cooled in an ice-bath to 0° C. and tBuOK (1M solution in THF, 1,156 ml, 1.156 mol) was added via an addition funnel slowly over 30 min, maintaining internal temperature below 5° C. The color changed instantly from colorless to dark orange. The reaction mixture was allowed to warm up to room temp. and stirred for 2 h. The reaction was allowed to stir at room temp. for 18 h. The reaction mixture was concentrated in vacuo and 1 L of solvent was removed. The remaining brownish solution with white solid in it was cooled in an ice-bath and hydrochloric acid (6N, 200 ml) was added to adjust pH=3, maintaining internal temperature below 20° C. The resulting bright yellow suspension was then warmed up to room temp. and stirred for 1 h. Additional 700 ml solvent was removed in vacuo at room temp. Water (400 ml) was added to dissolve all the white solid and ethyl acetate (500 ml) was added and the mixture transferred to a separatory funnel. The aqueous was extracted once with ethyl acetate (200 ml). The combined organic extracts was washed once with brine (100 ml). After drying over MgSO4 and concentrating in vacuo, 2-formyl-3-oxo-propionic acid ethyl ester (75.85 g) was obtained as yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
175.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.156 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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